molecular formula C16H14FN3O B11052092 1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol

1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol

Cat. No.: B11052092
M. Wt: 283.30 g/mol
InChI Key: PQTWCAVQGUOKRL-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-1-YL)-1-(2-PYRIDYL)-1-ETHANOL is a synthetic organic compound that features a fluorophenyl group, an imidazole ring, and a pyridyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-1-YL)-1-(2-PYRIDYL)-1-ETHANOL typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the pyridyl group: This could involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridyl group to the imidazole ring.

    Final assembly: The final step would involve the formation of the ethanol moiety, possibly through a reduction reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-1-YL)-1-(2-PYRIDYL)-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a ketone or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological systems.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-1-YL)-1-(2-PYRIDYL)-1-ETHANOL would depend on its specific biological target. Generally, compounds with imidazole and pyridyl groups can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)-1-(2-pyridyl)-1-ethanol
  • 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)-1-(2-pyridyl)-1-ethanol
  • 1-(4-Methylphenyl)-2-(1H-imidazol-1-yl)-1-(2-pyridyl)-1-ethanol

Uniqueness

1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-1-YL)-1-(2-PYRIDYL)-1-ETHANOL is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions.

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-imidazol-1-yl-1-pyridin-2-ylethanol

InChI

InChI=1S/C16H14FN3O/c17-14-6-4-13(5-7-14)16(21,11-20-10-9-18-12-20)15-3-1-2-8-19-15/h1-10,12,21H,11H2

InChI Key

PQTWCAVQGUOKRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(CN2C=CN=C2)(C3=CC=C(C=C3)F)O

Origin of Product

United States

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